2-Methyl-6-nitroanisole
Overview
Description
2-Methyl-6-nitroanisole, also known as 2-methoxy-1-methyl-3-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Scientific Research Applications
2-Methyl-6-nitroanisole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Safety and Hazards
2-Methyl-6-nitroanisole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If ingested, the mouth should be rinsed with water . It is advised to avoid dust formation and breathing mist, gas, or vapors .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6-nitroanisole (2MNA) is DNA . The compound has been shown to react with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals, which may be responsible for its attack on DNA .
Mode of Action
2MNA interacts with its targets through a series of chemical reactions. It reacts with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals . These radicals can then interact with DNA, potentially causing damage . Additionally, 2MNA also reacts with cresols and anisoles to form methyl ethers .
Biochemical Pathways
The formation of methoxy radicals suggests that it may interfere with oxidative processes
Pharmacokinetics
Information on the pharmacokinetics of 2MNA is limited. For instance, 2MNA is very slightly soluble in water (0.72 g/L at 25 ºC) , which could affect its absorption and distribution in the body. Its molecular weight (167.16 g/mol) and LogP value (2.19) may also influence its pharmacokinetic properties.
Result of Action
The compound’s ability to form methoxy radicals and its potential interaction with dna suggest that it could cause molecular and cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2MNA. For example, its reactivity with hydronium ions suggests that pH levels could affect its activity . Additionally, its solubility in water could influence its distribution in various environments .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-nitroanisole plays a significant role in various biochemical reactions. It has been shown to react with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals, which may be responsible for its interaction with DNA . Additionally, this compound interacts with cresols and anisoles to form methyl ethers . These interactions suggest that the compound can participate in complex biochemical pathways, potentially affecting various enzymatic processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to attack DNA, likely due to the formation of methoxy radicals . Such interactions can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form methyl ethers with cresols and anisoles further indicates its potential to influence cellular functions by modifying key biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s interaction with hydronium ions leads to the formation of reactive species that can bind to DNA and other biomolecules . This binding can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the formation of methyl ethers suggests that this compound can modify the activity of enzymes involved in methylation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence enzymatic processes . At higher doses, this compound can cause significant toxic effects, including DNA damage and disruptions in cellular metabolism . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes biotransformation to form 2-methyl-6-nitrophenolate and methoxy radicals . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s ability to form methyl ethers also suggests its involvement in methylation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with hydronium ions and other biomolecules facilitates its movement across cellular membranes . Additionally, the formation of methyl ethers may influence the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound’s ability to form reactive species and methyl ethers suggests that it may be directed to specific cellular compartments, such as the nucleus or mitochondria . These interactions can affect the compound’s activity and function within different subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroanisole typically involves the nitration of 2-methoxytoluene (anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of nitrating agents such as bismuth subnitrate and thionyl chloride in dichloromethane has been explored for selective nitration of aromatic compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of catalysts or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) can be used for bromination.
Major Products:
Reduction: The major product of the reduction reaction is 2-methoxy-1-methyl-3-aminobenzene.
Substitution: Bromination yields 2-methoxy-1-methyl-3-nitro-5-bromobenzene.
Comparison with Similar Compounds
2-Methyl-4-nitroanisole: Similar in structure but with the nitro group at the 4-position.
2-Methyl-5-nitroanisole: Similar in structure but with the nitro group at the 5-position.
2-Methyl-3-nitroanisole: Similar in structure but with the nitro group at the 3-position.
Uniqueness: 2-Methyl-6-nitroanisole is unique due to the specific positioning of the nitro and methoxy groups, which influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
2-methoxy-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSBJPCSPDPAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304852 | |
Record name | 2-METHYL-6-NITROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-29-9 | |
Record name | 18102-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-6-NITROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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